3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- 3-{[(4-fluorophenyl)sulfonyl]amino}-5-phenylthiophene-2-carboxamide
Uniqueness
3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20FN3O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H20FN3O2S/c1-29-17-8-4-15(5-9-17)19-11-10-18-20(25)21(30-23(18)27-19)22(28)26-13-12-14-2-6-16(24)7-3-14/h2-11H,12-13,25H2,1H3,(H,26,28) |
InChI Key |
DJPIOMXMLHVOSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NCCC4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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